1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one is a complex organic compound characterized by its brominated structure and functional groups. It is primarily classified as a bromo ketone, which indicates the presence of both bromine atoms and a ketone functional group in its molecular architecture. This compound is of interest in various fields of chemistry due to its potential applications in organic synthesis and medicinal chemistry.
This compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings. It falls under the category of brominated ketones, which are known for their reactivity and utility in synthetic organic chemistry. The presence of multiple functional groups, including bromine and a methylthio group, enhances its reactivity, making it suitable for various chemical transformations.
The synthesis of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one typically involves several key steps:
The molecular structure of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Br₂O |
| Molecular Weight | 350.05 g/mol |
| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-4-(methylthio)phenyl]propan-2-one |
| InChI Key | YYDOECMDDZBWLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC=C1C(C(=O)C)Br)CBr |
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior.
1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one can undergo several types of chemical reactions:
The reactions typically involve careful control of conditions to maximize yield and minimize by-products. For example, nucleophilic substitutions often require specific solvents and temperatures to facilitate effective reactions.
The mechanism of action for 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one varies depending on the specific reactions it undergoes:
The specific pathways involved depend on the context of use, whether in synthetic applications or potential biological interactions.
Key chemical properties include:
1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: